(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate
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Description
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate is a useful research compound. Its molecular formula is C24H30FN3O6S and its molecular weight is 507.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Innovative Synthetic Approaches
A study by Šterk et al. (2012) presents a concise and highly efficient method to synthesize key pyrimidine precursors utilized in the synthesis of rosuvastatin, highlighting an approach that avoids metal catalysis and cryogenic conditions, demonstrating the compound's role in streamlining pharmaceutical production processes Šterk, Časar, Jukič, & Košmrlj, 2012.
Applications in Molecular Docking and Drug Design
Research by Sert et al. (2020) synthesized a related compound and analyzed its spectral, DFT/B3LYP, and molecular docking properties. This study suggests potential applications in cancer treatment due to the molecule's binding energy and interaction with protein active sites, underscoring its utility in the development of new therapeutics Sert, Lahmidi, El Hafi, Gökce, Essassi, & Ejjoumamany, 2020.
Biological Activities
Antimicrobial Properties
A study by Sarvaiya, Gulati, and Patel (2019) focused on the synthesis and evaluation of arylazopyrazole pyrimidone compounds for their antimicrobial activity. This research demonstrates the potential of derivatives of the chemical compound for addressing bacterial and fungal infections, offering pathways for new antibacterial and antifungal agents Sarvaiya, Gulati, & Patel, 2019.
Advanced Drug Efficacy and Safety Evaluations
The compound's derivatives have been studied for their antioxidant, anti-breast cancer, and anti-inflammatory properties by Thangarasu, Manikandan, and Thamaraiselvi (2019). Their findings, supported by molecular docking studies, suggest some derivatives have significant potential as COX-2 inhibitors or anti-inflammatory drugs, indicating the compound's relevance in developing targeted therapies Thangarasu, Manikandan, & Thamaraiselvi, 2019.
Properties
IUPAC Name |
ethyl (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3/b12-11+/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNLSQARCFAU-IENJSVCTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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